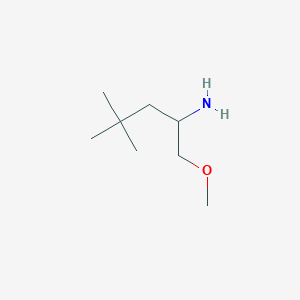

1-Methoxy-4,4-dimethylpentan-2-amine

Description

1-Methoxy-4,4-dimethylpentan-2-amine is a branched aliphatic amine featuring a methoxy group at position 1 and two methyl groups at position 4. This structural arrangement confers unique physicochemical properties, including enhanced steric hindrance and polarity compared to simpler amines. Notably, the compound’s discontinued commercial status (as inferred for its positional isomer, 1-Methoxy-4,4-dimethylpentan-3-amine) may indicate challenges in synthesis, purification, or stability .

Properties

IUPAC Name |

1-methoxy-4,4-dimethylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-8(2,3)5-7(9)6-10-4/h7H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTDUTZECMEKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methoxy-4,4-dimethylpentan-2-amine involves several steps. One common method includes the reaction of 4,4-dimethylpentan-2-one with methanol in the presence of an acid catalyst to form 1-methoxy-4,4-dimethylpentan-2-one. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the compound .

Chemical Reactions Analysis

1-Methoxy-4,4-dimethylpentan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon .

Scientific Research Applications

1-Methoxy-4,4-dimethylpentan-2-amine, a compound with notable chemical properties, has garnered attention in various scientific research applications. This article explores its applications, particularly in polymer chemistry and potential therapeutic uses.

Chemical Properties and Structure

This compound is characterized by its unique molecular structure which includes a methoxy group and a branched alkyl chain. This configuration contributes to its stability and reactivity in chemical processes.

Polymerization Inhibition

One of the primary applications of this compound is as a polymerization inhibitor . In industrial processes involving vinyl aromatic monomers like styrene, polymerization can lead to undesirable outcomes such as fouling of equipment and loss of production efficiency. The compound acts as an amine stabilizer in formulations that include polymerization inhibitors and retarders. By minimizing unwanted polymerization reactions, it enhances the efficiency of chemical processes and reduces maintenance costs associated with equipment fouling .

Case Study: Polymerization Inhibition

In a study detailed in patent WO2020014596A1, the combination of this compound with specific polymerization inhibitors demonstrated significant activity in preventing polymer formation during the storage and transport of monomers. The findings indicated that this compound not only stabilizes the inhibitors but also improves their functionality when used together, thereby providing a more effective solution for managing polymerization in industrial applications .

Behavioral Pharmacology Insights

In the context of substance use disorders, compounds with similar amine structures have been studied for their effects on neurotransmitter systems. Although direct studies on this compound are lacking, insights from related compounds indicate that further research could reveal its potential role in modulating neuropharmacological pathways .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-Methoxy-4,4-dimethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and amine functionality allow it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and activity. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms .

Comparison with Similar Compounds

1-Methoxy-4,4-dimethylpentan-3-amine

A positional isomer with the methoxy group at position 3 instead of 2. The compound is listed as discontinued, possibly due to lower stability or synthetic complexity .

4-Methoxy-4-methylpentan-1-amine Hydrochloride

The methoxy group at position 4 creates a symmetrical structure, likely enhancing crystallinity.

Substituent Effects: Methoxy vs. Alkyl/Fluorinated Groups

(2R/S)-4,4-Dimethylpentan-2-amine Hydrochloride

Chiral analogs lacking the methoxy group. The absence of the ether oxygen reduces polarity and hydrogen-bonding capacity, likely decreasing solubility in polar solvents. These compounds are used as building blocks in enantioselective synthesis .

1,1,1-Trifluoro-4,4-dimethylpentan-2-amine Hydrochloride

Fluorination at position 1 introduces strong electronegativity, enhancing metabolic stability and lipophilicity. Such fluorinated amines are valuable in pharmaceutical applications but may exhibit reduced solubility in aqueous media compared to methoxy derivatives .

Chirality and Enantiomeric Effects

Enantiopure analogs like (2R)- and (2S)-4,4-dimethylpentan-2-amine hydrochloride demonstrate the importance of stereochemistry in biological activity and crystallization behavior . For this compound, enantiomeric separation could influence pharmacological properties, though this remains unexplored in the provided evidence.

Hydrogen Bonding and Crystallization

The methoxy group’s oxygen atom can act as a hydrogen-bond acceptor, facilitating interactions with protic solvents or crystal lattice formation. This contrasts with alkyl-substituted amines (e.g., methyl(4-methylpentan-2-yl)amine hydrochloride), which rely on weaker van der Waals forces .

Biological Activity

1-Methoxy-4,4-dimethylpentan-2-amine is an organic compound with the molecular formula C8H19NO. Its structure includes a methoxy group and two methyl groups attached to a pentanamine backbone, which influences its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

This compound exhibits various chemical behaviors that contribute to its biological activity. The presence of the methoxy group allows for hydrogen bonding and electrostatic interactions with biological targets, such as enzymes and receptors. This compound is primarily studied for its potential effects on metabolic processes and interactions with specific molecular targets.

- Target Interaction : The compound interacts with specific enzymes or receptors, influencing pathways related to inflammation, cell growth, and pain perception.

- Biochemical Pathways : It may affect multiple pathways, including those involved in microbial growth and immune responses.

Biological Activities

The biological activities of this compound have been explored in various research contexts:

- Anticancer Properties : Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. For instance, studies on related compounds have shown effectiveness against various cancers such as leukemia and melanoma .

- Antimicrobial Activity : This compound has been evaluated for its antimicrobial properties. In vitro studies suggest that it can inhibit the growth of certain bacterial strains, indicating potential use in treating infections.

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests it may serve as a therapeutic agent in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Case Study 1: Anticancer Activity

In a study investigating the effects of various amine derivatives on cancer cell lines, this compound exhibited significant cytotoxicity against leukemia cells. The study utilized dose-response assays to determine IC50 values, revealing that this compound could inhibit cell viability effectively compared to control groups.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal assessed the antimicrobial activity of this compound against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of leukemia cell growth | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Methoxy and dimethyl groups | Anticancer, antimicrobial |

| Similar Amine Derivative | Varies in alkyl chain length | Anticancer |

| Benzamide Derivative | Contains amide functional group | Antiinflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.